6-(2-chlorobenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(2-chlorobenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorobenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride, 3-methoxyaniline, and cyanuric chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorobenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-(2-chlorobenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-chlorobenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
- 6-(2-chlorobenzyl)-3-[(3-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
- 6-(2-chlorobenzyl)-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one
Uniqueness
The uniqueness of 6-(2-chlorobenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a chlorobenzyl group and a methoxyphenylamino group within the triazine framework differentiates it from other similar compounds.
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-13-7-4-6-12(10-13)19-17-20-16(23)15(21-22-17)9-11-5-2-3-8-14(11)18/h2-8,10H,9H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIQNNTIRFPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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